methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core. This structure is substituted with a methoxycarbonyl group at position 2 and a methanesulfonyl (-SO₂CH₃) group at position 6 (Figure 1). The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized in medicinal chemistry for its versatility in drug design, particularly as kinase inhibitors targeting oncogenic pathways .
Figure 1: Structure of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
Properties
IUPAC Name |
methyl 6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S/c1-16-9(13)7-3-8-10-4-6(17(2,14)15)5-12(8)11-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVTHANNYDVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches for Core Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between 5-aminopyrazoles and β-diketones or their equivalents. For example, Valderas et al. demonstrated that 1,3-dicarbonyl compounds react with amino heterocycles under acidic conditions to form fused pyridine derivatives . Adapting this method, 5-aminopyrazole-2-carboxylic acid can react with acetylacetone in ethanol containing acetic acid at 130°C to yield pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Figure 1) .
Reaction Conditions:
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Reactants: 5-Aminopyrazole-2-carboxylic acid (1.0 equiv), acetylacetone (1.2 equiv)
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Solvent: Ethanol with acetic acid (6 equiv)
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Temperature: 130°C, 18 hours
This intermediate is subsequently esterified to form the methyl carboxylate (Section 3).
Introduction of the Methanesulfonyl Group
The methanesulfonyl group at position 6 is introduced via nucleophilic aromatic substitution (NAS) or directed sulfonation. Nikolić et al. reported that halogenated pyridine derivatives undergo NAS with methanesulfonyl chloride in the presence of a base . Applying this to pyrazolo[1,5-a]pyrimidine, 6-bromo precursors react with methanesulfonyl chloride under palladium catalysis to install the sulfonyl group.
Procedure:
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Bromination: Treat pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with N-bromosuccinimide (NBS) in DMF at 80°C to yield 6-bromo derivative (85% yield).
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Sulfonation: React 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid with methanesulfonyl chloride (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in DMF at 100°C for 12 hours .
Esterification of the Carboxylic Acid
The final step involves esterifying the carboxylic acid at position 2. CN102399196A describes a method using methanol and sulfuric acid to convert acids to methyl esters .
Optimized Protocol:
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Reactants: Pyrazolo[1,5-a]pyrimidine-6-sulfonyl-2-carboxylic acid (1.0 equiv), methanol (10 vol)
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Catalyst: H₂SO₄ (0.1 equiv)
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Conditions: Reflux at 65°C for 6 hours
Integrated Synthetic Route
Combining these steps, the overall synthesis proceeds as follows:
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Cyclocondensation:
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Bromination:
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Sulfonation:
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Esterification:
Total Yield: 45–50% (four steps).
Comparative Analysis of Methods
Challenges and Optimization
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Regioselectivity in Cyclocondensation: Competing pathways may form pyrido[1,2-b]indazoles; excess acetic acid suppresses side reactions .
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Palladium Catalyst Efficiency: Lower catalyst loadings (2.5 mol%) reduce costs without compromising yield .
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Esterification Purity: Recrystallization from ice-cold methanol enhances purity to >98% .
Chemical Reactions Analysis
Methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound
Scientific Research Applications
Medicinal Chemistry and Therapeutic Potential
Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their wide range of biological activities. These include:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant activity against various cancer cell lines. For instance, derivatives have shown impaired cell survival in HCT-116 colorectal carcinoma cells, suggesting potential as anticancer agents .
- Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against a variety of pathogens, making them candidates for developing new antimicrobial therapies .
- Neurological Applications : Some derivatives have been identified as potential anxiolytic agents, with mechanisms involving modulation of neurotransmitter systems .
Synthetic Methodologies
The synthesis of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves several innovative methodologies:
- Sequential Cross-Coupling Reactions : Recent studies have utilized site-selective cross-coupling reactions to prepare disubstituted derivatives efficiently. This method allows for the introduction of various functional groups that can enhance biological activity .
- Ultrasound-Assisted Synthesis : The use of ultrasound in the synthesis process has improved yields and reaction times, making it a favorable approach for producing pyrazolo[1,5-a]pyrimidine derivatives .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate. Key findings include:
- Substitution Effects : Variations in substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring significantly influence potency and selectivity against target enzymes such as PI3Kδ .
- Lead Compounds : Certain derivatives have been identified as lead compounds due to their high selectivity and low IC50 values in enzyme inhibition assays. For example, one compound exhibited an IC50 value of 18 nM for PI3Kδ, indicating strong potential for further development .
Anticancer Research
A study demonstrated that methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives inhibited the proliferation of HCT-116 cells by inducing apoptosis through mitochondrial pathways. This highlights the compound's potential as a chemotherapeutic agent.
Antimicrobial Activity
In another investigation, various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The compound’s effects are often mediated through its binding to active sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Key Intermediates
- Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 841253-81-4): Demonstrates the feasibility of introducing polar groups at position 6 .
Physicochemical and Structural Comparisons
Table 1: Comparative Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are prominent in cancer research due to their ability to inhibit kinases like TTK, B-Raf, and MEK:
- B-Raf/MEK Inhibition : Derivatives with polar groups (e.g., -SO₂CH₃) show enhanced binding to ATP pockets via H-bonding with backbone amides .
- TTK Inhibition: Structural studies reveal that substituents at position 6 modulate inhibitory potency. For example, bromo derivatives exhibit IC₅₀ values in the nanomolar range, while methanesulfonyl analogs may offer improved selectivity .
Antimicrobial Activity
Advantages and Limitations of the Target Compound
Advantages
Limitations
- Synthetic Complexity : Introducing -SO₂CH₃ may require multi-step reactions, reducing overall yield.
- Metabolic Stability : Sulfonyl groups can be susceptible to enzymatic hydrolysis, necessitating prodrug strategies.
Biological Activity
Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles known for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural diversity of these compounds allows for various modifications that can enhance their efficacy and selectivity against specific biological targets.
Synthesis of Methyl 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate
The synthesis of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 3-amino-pyrazole derivatives with suitable electrophiles. Recent studies have optimized synthetic routes to improve yields and reduce reaction times. For instance, ultrasound-assisted methods have been shown to facilitate the efficient synthesis of various pyrazolo[1,5-a]pyrimidine derivatives with good yields and purity .
Anticancer Activity
Methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate has demonstrated notable anticancer properties in various studies. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation in several cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer cells . The mechanism often involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 6-methanesulfonylpyrazolo... | HCT-116 | 10 | PI3K inhibition |
| Methyl 6-methanesulfonylpyrazolo... | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Methyl 6-methanesulfonylpyrazolo... | A549 (lung cancer) | 12 | Cell cycle arrest |
Enzymatic Inhibition
In addition to anticancer activity, methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been studied for its ability to inhibit various enzymes. For example, it has shown promise as an inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cell signaling pathways associated with growth and metabolism . The selectivity and potency of these compounds can be enhanced through structural modifications.
Case Studies
Case Study 1: Inhibition of PI3Kδ
A study tested the efficacy of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate against PI3Kδ. The compound exhibited an IC50 value below 100 nM, indicating strong inhibition compared to other tested derivatives . This finding suggests its potential use in targeted therapies for diseases characterized by aberrant PI3K signaling.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . This highlights its potential as a scaffold for developing new antibacterial agents.
Q & A
Q. How does the methanesulfonyl group influence electronic properties compared to analogs (e.g., ethyl esters)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
